molecular formula C12H9ClF2O3S B1423561 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride CAS No. 1184189-21-6

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

Cat. No.: B1423561
CAS No.: 1184189-21-6
M. Wt: 306.71 g/mol
InChI Key: ALAUBQGSEIFBNW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H9ClF2O3S and a molecular weight of 306.72 g/mol . It is characterized by the presence of a naphthalene ring substituted with a 2,2-difluoroethoxy group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: The reaction is usually carried out in the presence of water or aqueous base.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The naphthalene ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonyl chloride: Lacks the 2,2-difluoroethoxy group, making it less versatile in certain reactions.

    4-(2,2-Difluoroethoxy)benzenesulfonyl chloride: Contains a benzene ring instead of a naphthalene ring, which may affect its reactivity and applications.

    4-(2,2-Difluoroethoxy)naphthalene-1-sulfonic acid: The sulfonic acid derivative, which is less reactive than the sulfonyl chloride.

Uniqueness

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride is unique due to the presence of both the 2,2-difluoroethoxy group and the sulfonyl chloride group on the naphthalene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2O3S/c13-19(16,17)11-6-5-10(18-7-12(14)15)8-3-1-2-4-9(8)11/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUBQGSEIFBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
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4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
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4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
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4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
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4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

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